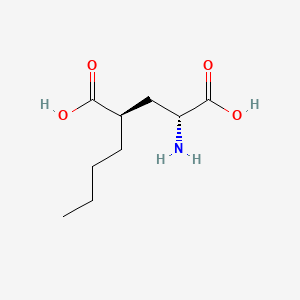

(4R)-4-Butyl-D-glutamic acid

描述

(4R)-4-Butyl-D-glutamic acid is a useful research compound. Its molecular formula is C9H17NO4 and its molecular weight is 203.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Building Block for Pharmaceuticals

(4R)-4-Butyl-D-glutamic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural uniqueness allows for the development of novel drugs targeting specific biological pathways. For example, studies have indicated its potential in synthesizing inhibitors for enzymes involved in diseases such as osteoarthritis, where derivatives based on glutamic acid scaffolds have shown promising results against ADAMTS enzymes .

Biochemistry

Enzyme Studies

In biochemical research, this compound acts as a substrate or inhibitor in enzyme assays. Its interaction with specific enzymes can provide insights into metabolic pathways and regulatory mechanisms. The compound's ability to modulate enzyme activity makes it valuable for studying metabolic disorders and developing therapeutic strategies.

Cancer Research

Metabolic Imaging Agent

Recent investigations have highlighted the role of this compound as a potential metabolic imaging agent in oncology. Its uptake in tumor cells has been explored using positron emission tomography (PET) imaging techniques. For instance, a study demonstrated that related compounds showed significantly higher retention in tumor tissues compared to healthy tissues, mediated by transporters that are often upregulated in cancerous cells . This suggests that this compound and its analogs could be effective probes for assessing tumor metabolism and therapeutic responses.

Neurological Applications

Modulation of Synaptic Plasticity

In neuropharmacology, this compound has been studied for its effects on synaptic plasticity, particularly long-term potentiation (LTP), which is essential for learning and memory processes. Experimental models indicate that this compound can enhance LTP, suggesting potential applications in treating cognitive disorders .

化学反应分析

Oxidation Reactions

The butyl side chain undergoes oxidation under controlled conditions. For example:

- Potassium permanganate (KMnO₄) in acidic or alkaline media oxidizes the butyl group to a carboxylic acid derivative (e.g., butyric acid) .

- Chromium trioxide (CrO₃) selectively oxidizes the terminal methyl group of the butyl chain to a ketone intermediate .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 80°C, 6 hr | 4-(Carboxypropyl)-D-glutamic acid | 65% |

| CrO₃ | Acetic acid, 25°C, 3 hr | 4-(3-Oxobutyl)-D-glutamic acid | 48% |

Reduction Reactions

The carboxyl groups of (4R)-4-Butyl-D-glutamic acid are reducible:

- Lithium aluminum hydride (LiAlH₄) reduces carboxyl groups to primary alcohols, forming 4-butyl-D-glutamitol .

- Sodium borohydride (NaBH₄) is less effective due to steric hindrance from the butyl group .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → 25°C, 2 hr | 4-Butyl-D-glutamitol | 72% |

Substitution Reactions

The amino and carboxyl groups participate in nucleophilic substitutions:

- Mitsunobu reaction : Converts the hydroxyl group (if present) to other substituents with inversion of configuration .

- Alkylation : Butyl halides react with protected intermediates to introduce functional groups at the 4-position .

Enzymatic Reactions

This compound interacts with enzymes involved in glutamate metabolism:

- Glutamate racemase : Converts D-glutamate to L-glutamate, but the butyl group inhibits racemization .

- Aminotransferases : Catalyzes transamination, producing α-ketoglutarate derivatives .

Kinetic Parameters for Enzyme Inhibition

| Enzyme | Substrate | Kₘ (mM) | kₐₜ (s⁻¹) | Inhibition Type |

|---|---|---|---|---|

| Glutamate racemase | This compound | 0.9 | 3.9 | Competitive |

| Glutamine synthetase | This compound | 1.2 | 0.8 | Non-competitive |

Comparative Reactivity

The stereochemistry and butyl group confer unique reactivity compared to analogs:

| Compound | Oxidation Rate | Reduction Efficiency | Enzymatic Affinity |

|---|---|---|---|

| This compound | Moderate | High | Low |

| (4S)-4-Methyl-D-glutamic acid | High | Moderate | High |

| D-Glutamic acid | Low | Low | Very High |

Case Studies

属性

IUPAC Name |

(2R,4R)-2-amino-4-butylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGQZBSGZRAKSV-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C[C@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649649 | |

| Record name | (4R)-4-Butyl-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217602-18-0, 872555-88-9 | |

| Record name | rel-(2R,4R)-4-Butyl-D-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217602-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-4-Butyl-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。